This compound is classified under:
The synthesis of 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione can be achieved through several methods. One notable synthetic route involves the reaction of phenylacetylene with N-bromosuccinimide followed by treatment with 1,8-diazabicyclo[5.4.0]undec-7-ene in acetone. The detailed procedure is as follows:
The molecular structure of 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione features a pyrrolidine ring fused with a diketone moiety. Key structural characteristics include:
Nuclear Magnetic Resonance (NMR) spectroscopy provides insight into its structural features:
The compound can participate in various chemical reactions due to its functional groups:
Key physical and chemical properties include:
The primary applications of 1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione are found in medicinal chemistry:
The pyrrolidine-2,5-dione scaffold, commonly known as succinimide, represents a privileged structural motif in medicinal chemistry due to its distinctive physicochemical properties and versatile bioactivity profile. This five-membered heterocyclic ring system combines sp³-hybridization, non-planar conformation, and hydrogen-bond accepting capacity through its two carbonyl groups, enabling diverse interactions with biological targets [3]. These characteristics facilitate the exploration of three-dimensional chemical space more effectively than planar aromatic systems, enhancing the likelihood of discovering compounds with optimized pharmacokinetic properties [3]. The scaffold's pseudorotation capability allows energetically favorable conformations that adapt to various binding sites, while the presence of chiral centers (when substituted) enables the development of enantioselective ligands—a critical advantage given the enantioselective nature of protein targets [3].
Succinimide derivatives have demonstrated substantial therapeutic value across multiple disease domains, primarily due to their balanced physicochemical properties and target modulation capabilities. As highlighted in comparative molecular descriptor analyses (Table 1), the pyrrolidine-2,5-dione ring exhibits a polar surface area (PSA) of ~46 Ų (calculated for unsubstituted scaffold), hydrogen-bond accepting capacity (AcceptHB ≈ 2.5), and moderate lipophilicity (LogP ≈ 0.5), striking an optimal balance between aqueous solubility and membrane permeability [3]. These parameters position succinimide derivatives favorably within drug-like chemical space, complying with Lipinski's rule of five for oral bioavailability.
Descriptor | Pyrrolidine-2,5-dione | Pyrrolidine | Pyrrole | Cyclopentane |
---|---|---|---|---|
D (Dipole moment) | 3.8–4.2 D | 1.41 D | 2.93 D | 0.07 D |
SASA (Ų) | ~220 | 258.8 | 236.3 | 269.2 |
FISA (Hydrophilic SASA) | ~70 | 33.3 | 31.5 | 0 |
DonorHB | 0 | 1.0 | 1.0 | 0 |
AcceptHB | ~2.5 | 1.5 | 0.5 | 0 |
LogPo/w | 0.4–0.6 | 0.46 | 0.75 | 3.00 |
PSA (Ų) | ~46 | 16.5 | 14.0 | 0 |
Note: Representative values compiled from physicochemical analyses of heterocyclic scaffolds. SASA: Total solvent accessible surface area; FISA: Hydrophilic component of SASA; DonorHB: Estimated H-bond donors; AcceptHB: Estimated H-bond acceptors [3].
The synthetic versatility of the succinimide core enables strategic functionalization at the N-1 position and C-3/C-4 carbons, facilitating rational drug design. This adaptability has yielded clinically significant agents, including anti-epileptics (e.g., ethosuximide), anti-cancer compounds targeting histone deacetylases, and antimicrobials [3] [7]. The scaffold's electron-withdrawing nature enhances the acidity of adjacent protons and stabilizes carbanions, making it valuable in prodrug designs and enzyme inhibitor development. Recent computational studies have identified succinimide derivatives as potent inhibitors of malic enzyme—a metabolic target in cancer therapy—through interactions with the NADP⁺ binding site, demonstrating the scaffold's continued relevance in contemporary target-based drug discovery [5].
Hybrid pharmacophore design represents a paradigm shift in drug discovery, strategically combining distinct bioactive motifs into single chemical entities to modulate multiple biological targets simultaneously. This approach addresses the polygenic nature of complex diseases like cancer, neurodegenerative disorders, and infectious diseases, where single-target agents often exhibit limited efficacy or resistance development [9]. The molecular hybridization strategy leverages three critical advantages: (1) synergistic pharmacological effects through complementary mechanisms of action, (2) reduced drug-drug interactions by avoiding combination therapies, and (3) improved patient compliance via simplified dosing regimens [9].
Succinimide derivatives serve as ideal components in hybrid architectures due to their structural compactness and bifunctional nature. The scaffold acts as either:
Computational methodologies have accelerated hybrid design, with structure-based pharmacophore modeling enabling the rational integration of succinimide with complementary scaffolds. Techniques such as molecular docking, molecular dynamics simulations, and free-energy calculations allow virtual screening of hybrid libraries before synthesis [4] [6]. For example, hybrid pharmacophore models combining succinimide features with piperazine moieties have identified novel malic enzyme inhibitors exhibiting submicromolar activity—demonstrating the predictive power of these approaches [5]. Clinically successful hybrids incorporating pyrrolidine-2,5-dione derivatives include antimalarial trioxaquines (artemisinin-succinimide hybrids) and anticancer agents like estramustine (steroid-nitrogen mustard hybrid with succinimide linkers), validating this design strategy [9].
1-(2-Oxo-2-phenylethyl)pyrrolidine-2,5-dione (CAS 24246-87-5; C₁₂H₁₁NO₃; MW 217.22 g/mol) exemplifies a strategically designed hybrid molecule merging the succinimide pharmacophore with a phenylglyoxalyl moiety [8]. Its structural architecture positions it at the intersection of several contemporary research themes:
Synthetic Accessibility: The compound is efficiently synthesized via a two-step sequence from phenylacetylene and N-bromosuccinimide (NBS), achieving 71% yield through optimized conditions:
Property | Specification |
---|---|
CAS Registry No. | 24246-87-5 |
Molecular Formula | C₁₂H₁₁NO₃ |
Molecular Weight | 217.22 g/mol |
Melting Point | 150–151 °C |
Synthetic Yield | 71% |
¹H NMR (CDCl₃) | δ 2.88 (s, 4H), 4.96 (s, 2H), 7.51 (t, 2H), 7.61 (t, 1H), 7.91 (d, 2H) |
¹³C NMR (CDCl₃) | δ 28.4, 44.7, 128.1, 128.9, 134.3, 176.7, 190.2 |
Data compiled from synthesis and characterization studies [2] [8]
Structural Features: The molecule integrates two distinct pharmacophoric elements:
This arrangement creates an electronically polarized system where the electron-deficient carbonyl carbons (succinimide C2/C5: δ ~176 ppm; ketone C=O: δ ~190 ppm in ¹³C NMR) facilitate nucleophilic interactions with biological targets [2] [8]. The methylene bridge (–CH₂–) between pharmacophores provides sufficient flexibility for target adaptation while maintaining spatial proximity essential for cooperative binding.
Research Significance: While comprehensive biological data remain limited in public literature, the compound's architecture suggests several research trajectories:
Current research gaps include detailed target identification, in vivo efficacy studies, and expansion of structure-activity relationship (SAR) data through systematic structural variations. Nevertheless, its synthetic accessibility and dual pharmacophore architecture position it as a promising scaffold for future hybrid drug development programs [2] [9].
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: